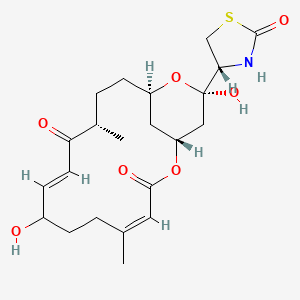

Latrunculone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H31NO7S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(1R,4Z,9E,12S,15R,17R)-8,17-dihydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,9-diene-3,11-dione |

InChI |

InChI=1S/C22H31NO7S/c1-13-3-5-15(24)6-8-18(25)14(2)4-7-16-10-17(29-20(26)9-13)11-22(28,30-16)19-12-31-21(27)23-19/h6,8-9,14-17,19,24,28H,3-5,7,10-12H2,1-2H3,(H,23,27)/b8-6+,13-9-/t14-,15?,16+,17+,19-,22+/m0/s1 |

InChI Key |

CAODWWDJZSOHTH-FSRSQASASA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(/C=C/C1=O)O)/C |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C=CC1=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Guide: Latrunculin A vs. Latrunculin B Potency & Application

[1]

Executive Summary

For researchers investigating cytoskeletal dynamics, the choice between Latrunculin A (LatA) and Latrunculin B (LatB) is rarely about availability—it is a strategic decision between potency and reversibility .[1]

While both compounds function as actin-sequestering agents, preventing Filamentous actin (F-actin) assembly by binding Globular actin (G-actin), they exhibit distinct kinetic profiles.[1][2] LatA is the high-affinity, stable choice for total cytoskeletal ablation.[1] LatB , though less potent and chemically less stable, is the superior choice for live-cell imaging and "pulse-chase" experiments where cytoskeletal recovery is required.[1]

Structural & Mechanistic Basis

Both Latrunculins are macrolides derived from the Red Sea sponge Latrunculia magnifica.[1][3][4] Their mechanism of action is distinct from Cytochalasins; rather than capping filament ends, Latrunculins bind monomeric G-actin in a 1:1 stoichiometry near the nucleotide-binding cleft, effectively removing them from the polymerizable pool.[1]

The functional divergence stems from their macrocyclic rings:

-

Latrunculin A: Contains a 16-membered macrolide ring with a diene system.[1] This larger ring confers a tighter conformational fit within the ATP-binding cleft of G-actin, resulting in higher affinity and slower dissociation.[1]

-

Latrunculin B: Contains a 14-membered macrolide ring.[1][4] The smaller ring results in a higher dissociation constant (

) and, crucially, makes the molecule more susceptible to inactivation by serum components in culture media.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the sequestration mechanism shared by both, highlighting the kinetic divergence.

Caption: Kinetic comparison of G-actin sequestration. LatA exhibits tight binding (solid red), while LatB shows weaker binding and faster dissociation (dashed yellow), allowing for polymer recovery.[1]

Quantitative Potency Analysis

The following data synthesizes binding affinities and effective concentrations. Note that

| Feature | Latrunculin A (LatA) | Latrunculin B (LatB) | Biological Implication |

| ~0.2 | 2.0 - 4.0 | LatA binds G-actin 10-20x more tightly than LatB.[1] | |

| Effective Conc. | 0.1 - 1.0 | 1.0 - 10.0 | Researchers must use higher concentrations of LatB to achieve similar depolymerization.[1] |

| Serum Stability | High | Low | LatB is slowly inactivated by serum components, making it poor for long-term assays.[1] |

| Reversibility | Slow / Difficult | Rapid (<1 hour) | LatB is ideal for washout experiments; LatA is effectively permanent in short timescales.[1] |

| Primary Use | Total Depolymerization | Reversible Perturbation | Use LatA to "kill" dynamics; use LatB to "pause" them.[1] |

Critical Insight: In serum-containing media, Latrunculin B is gradually inactivated.[1][2] If your experiment requires actin inhibition lasting >12 hours, LatB is unsuitable unless replenished frequently.[1] LatA remains active significantly longer.[1]

Experimental Protocols

To ensure reproducibility, the following protocols address the solubility and stability issues inherent to these lipophilic toxins.

General Preparation (Standard for A & B)

-

Solvent: Dissolve lyophilized powder in high-grade DMSO (anhydrous).

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Why? This allows for 1:1000 dilution to reach working concentrations (1-10

M), keeping DMSO content <0.1% to avoid solvent toxicity.[1]

-

-

Storage: Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Total Cytoskeletal Ablation (Latrunculin A)

Objective: To confirm if a cellular process (e.g., endocytosis) is strictly actin-dependent.[1]

-

Seed Cells: Plate cells to 60-70% confluency.

-

Treatment: Replace media with pre-warmed media containing 0.5 - 1.0

M LatA . -

Incubation: Incubate for 10–30 minutes at 37°C.

-

Note: Effects are often visible within 5 minutes.[1]

-

-

Verification: Fix cells with 4% Paraformaldehyde and stain with Phalloidin-fluorescent conjugate.[1]

-

Expectation: Loss of stress fibers; appearance of actin "aggregates" or punctae.[1]

-

Protocol B: Reversible "Pulse-Chase" Assay (Latrunculin B)[1]

Objective: To depolymerize actin and observe the kinetics of cytoskeletal re-assembly.

-

Baseline Imaging: Establish baseline morphology using live-cell actin probes (e.g., LifeAct-GFP or SiR-Actin).[1]

-

Pulse (Disruption):

-

Chase (Washout):

-

Observation:

References

-

Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989). Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton. [Link][1]

-

Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987). Inhibition of actin polymerization by latrunculin A. FEBS Letters. [Link][1]

-

Yarmola, E. G., Somasundaram, T., Boring, T. A., Spector, I., & Bubb, M. R. (2000). Actin-Latrunculin A Structure and Function: Differential Modulation of Actin-Binding Protein Function by Latrunculin A. Journal of Biological Chemistry. [Link][1][5]

-

Gronewold, T. M., Sasse, F., Lünsdorf, H., & Reichenbach, H. (1999). Effects of rhizopodin and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells.[1] Cell and Tissue Research. [Link][1]

-

Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000). Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[1] Nature Cell Biology. [Link][1]

Sources

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

Natural sources of Latrunculin A Latrunculia magnifica

The following technical guide details the natural sources, chemical architecture, and isolation protocols for Latrunculin A, with a specific focus on the taxonomic distinction between Latrunculia (Negombata) magnifica and Negombata rotundata.

Source Profile, Biosynthesis, and Isolation Protocols

Executive Summary

Latrunculin A (LatA) is a bioactive 2-thiazolidinone macrolide and a potent actin-binding toxin. Unlike cytochalasins, which cap actin filaments, LatA functions by sequestering monomeric G-actin in a 1:1 stoichiometric complex, preventing polymerization into F-actin. This unique mechanism makes it an indispensable tool in cell biology for dissecting cytoskeletal dynamics.

Historically attributed solely to the Red Sea sponge Latrunculia magnifica (reclassified as Negombata magnifica), recent taxonomic and chemotaxonomic revisions have identified ** Negombata rotundata ** as the primary producer of Latrunculin A, while N. magnifica predominantly produces Latrunculin B. This guide clarifies these sources and provides a validated protocol for the isolation of LatA.

Biological Source Profile

Taxonomic Revision & Chemotaxonomy

The genus Negombata (Family: Podospongiidae) contains the primary natural sources of latrunculins. Accurate identification is critical for yield optimization.

| Feature | Negombata magnifica | Negombata rotundata |

| Primary Metabolite | Latrunculin B (Major) | Latrunculin A (Major) |

| Morphology | Narrow, crooked, finger-like branches | Rounder, massive, tuberous morphology |

| Habitat | Red Sea (Gulf of Aqaba/Suez) | Red Sea (Distinct morphotypes) |

| Ecological Role | Chemical defense against predation (e.g., by Thalassoma wrasses) | Chemical defense; aposematic coloration |

Ecological Note: These sponges are "aposematic," displaying bright reddish-brown coloration to warn predators of their toxicity. When disturbed, they release a reddish exudate containing high concentrations of latrunculins, which is lethal to small fish within minutes.

Biosynthetic Origin (PKS-NRPS Hybrid)

Latrunculin A is synthesized via a hybrid Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) pathway.[1]

-

PKS Module: Assembles the 16-membered macrolide ring using acetate and propionate units.

-

NRPS Module: Incorporates a cysteine residue.[2] The condensation of the cysteine thiol and amine with the polyketide chain forms the characteristic 2-thiazolidinone ring, which is the pharmacophore responsible for actin binding.

Mechanism of Action: Actin Sequestration

Latrunculin A inhibits actin polymerization through a mechanism distinct from other cytoskeletal toxins.

-

Target: Monomeric G-actin (Globular actin).

-

Binding Site: The nucleotide-binding cleft of G-actin.

-

Effect: By binding to the cleft, LatA prevents the exchange of ATP/ADP and sterically hinders the monomer from associating with the barbed end of an actin filament. This shifts the equilibrium toward depolymerization.

Visualization: Mechanism of Action

Figure 1: Mechanism of Actin Sequestration by Latrunculin A. LatA binds free G-actin, preventing its addition to F-actin filaments, leading to net depolymerization.

Extraction & Isolation Protocol

Objective: Isolation of Latrunculin A from Negombata rotundata (or magnifica). Safety: Latrunculin A is a potent toxin. Wear full PPE (gloves, goggles, lab coat) and work within a fume hood.

Workflow Overview

-

Lyophilization: Freeze-dry sponge tissue to remove water.

-

Extraction: Maceration in Methanol (MeOH) or Ethanol (EtOH).

-

Partitioning: Liquid-liquid partition to remove salts and fats.

-

Chromatography: Sephadex LH-20 followed by HPLC.

Step-by-Step Methodology

Step 1: Tissue Preparation

-

Collect fresh sponge (N. rotundata) and flash-freeze immediately in liquid nitrogen or store in ethanol if freezing is unavailable.

-

Lyophilize (freeze-dry) the tissue until a constant dry weight is achieved.

-

Grind the dried tissue into a fine powder using a mortar and pestle.

Step 2: Solvent Extraction

-

Solvent: Methanol (MeOH) or Dichloromethane:Methanol (1:1).

-

Ratio: 10 mL solvent per 1 g dry tissue.

-

Procedure: Soak powder for 24 hours at room temperature. Filter the supernatant. Repeat extraction 3 times.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at <40°C to yield the Crude Extract .

Step 3: Liquid-Liquid Partitioning (Enrichment)

-

Resuspend the crude extract in 90% aqueous Methanol.

-

Defatting: Extract with n-Hexane (1:1 v/v) three times. Discard the Hexane layer (contains fats/sterols).

-

Concentration: Evaporate the remaining Methanol layer to obtain the Defatted Extract .

-

Alternative: Partition the defatted residue between Water and Ethyl Acetate (EtOAc) . Latrunculin A will concentrate in the EtOAc phase.

Step 4: Purification (Chromatography)

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of n-Hexane:EtOAc (starting 9:1 -> 1:1).

-

Observation: Latrunculin A typically elutes in mid-polarity fractions. Monitor via TLC (visualize with vanillin-sulfuric acid; LatA appears as a purple/brown spot).

-

-

Final Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:[3]40) isocratic or gradient.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 235 nm (characteristic enone absorption).

-

Visualization: Isolation Workflow

Figure 2: Isolation workflow for Latrunculin A from marine sponge tissue.

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against established standards.

1H-NMR Data (CDCl3, 400 MHz)

Latrunculin A is characterized by the presence of a thiazolidinone ring and a macrocyclic lactone.

| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| NH | 5.40 - 6.50 | br s | Thiazolidinone NH |

| H-2 | 4.80 | d | Thiazolidinone CH |

| H-15 | 5.75 | s | Olefinic H (Macrocycle) |

| H-17 | 5.12 | d | Exocyclic Methylene |

| H-17' | 4.85 | d | Exocyclic Methylene |

| Me-21 | 1.20 | d | Methyl Group |

Mass Spectrometry

-

Molecular Formula: C22H31NO5S

-

Molecular Weight: 421.55 g/mol

-

HR-MS (ESI+): Look for [M+H]+ peak at m/z ~422.20 or [M+Na]+ at ~444.18.

References

-

Taxonomic Reclassification: Ilan, M., et al. (2004). "Variation in the presence of latrunculins in the Red Sea sponge Negombata magnifica."[3][4] Chemoecology. Link

-

Mechanism of Action: Spector, I., et al. (1983). "Latrunculins: Novel Marine Toxins that Disrupt Microfilament Organization in Cultured Cells."[5] Science. Link

-

Isolation Protocol: Kashman, Y., et al. (1980). "Latrunculin, a new 2-thiazolidinone macrolide from the marine sponge Latrunculia magnifica." Tetrahedron Letters. Link

-

Actin Binding: Yarmola, E. G., et al. (2000). "Actin-Latrunculin A Structure and Function." Journal of Biological Chemistry. Link

-

New Species Discovery: Ereskovsky, A. V., et al. (2023). "New Negombata species discovered: latrunculin mystery solved." Frontiers in Marine Science. Link

Sources

- 1. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cris.haifa.ac.il [cris.haifa.ac.il]

- 5. Inhibition of actin polymerization by latrunculin A. | Sigma-Aldrich [b2b.sigmaaldrich.com]

Thermodynamic stability of Latrunculin A-actin complex

Thermodynamic Stability of the Latrunculin A-Actin Complex

Executive Summary

The Latrunculin A (LatA)-actin complex represents a cornerstone interaction in cytoskeletal biology and drug discovery.[1] LatA, a macrolide toxin derived from the sponge Latrunculia magnifica, functions as a potent actin-sequestering agent.[1][2][3] By binding monomeric G-actin with high affinity (

This guide provides a rigorous thermodynamic analysis of this interaction, distinguishing between nucleotide states (ATP vs. ADP) and detailing the structural mechanisms governing stability. It further outlines self-validating experimental protocols—Isothermal Titration Calorimetry (ITC) and Fluorescence Anisotropy—designed to measure these parameters with high precision.[1]

Molecular Mechanism of Binding

The stability of the LatA-actin complex is not merely a result of hydrophobic burial but a precise stereochemical lock mechanism located near the nucleotide-binding cleft.[1]

-

Binding Site: LatA binds in a 1:1 stoichiometry to a cleft between subdomains II and IV of G-actin, distinct from the ATP binding pocket but allosterically coupled to it.[1]

-

Structural Locking: The unique 2-thiazolidinone moiety of LatA forms critical hydrogen bonds with conserved actin residues, specifically Asp157 , Thr186 , Arg210 , and Tyr69 .[1]

-

Nucleotide Trapping: Unlike other actin-binding proteins that promote nucleotide exchange (e.g., Profilin), LatA inhibits nucleotide exchange.[1] It physically bridges subdomains II and IV, preventing the "propeller twist" motion required for ATP dissociation and subsequent polymerization.

Diagram 1: Thermodynamic Binding Cycle

The following diagram illustrates the competitive landscape where LatA sequesters G-actin, preventing the nucleation and elongation phases of F-actin formation.[1]

Caption: Thermodynamic cycle showing LatA sequestration of G-actin, effectively blocking the pathway to nucleation and F-actin elongation.[1][2]

Thermodynamic Profile

The stability of the LatA-actin complex is heavily dependent on the nucleotide state of the actin monomer. The presence of ATP significantly enhances binding affinity compared to ADP, highlighting an allosteric communication between the nucleotide cleft and the LatA binding pocket.

Quantitative Stability Data (298 K)

The following values represent a consensus derived from equilibrium binding studies (ITC and Fluorescence).

| Actin State | Dissociation Constant ( | Gibbs Free Energy ( | Stability Interpretation |

| ATP-Actin | 0.1 | -9.54 kcal/mol | High Stability: The primary physiological target. |

| ADP-P | 0.4 | -8.72 kcal/mol | Intermediate: Transition state post-hydrolysis.[1] |

| ADP-Actin | 4.7 | -7.26 kcal/mol | Low Stability: ~50-fold lower affinity than ATP-actin.[1] |

Thermodynamic Drivers:

-

Enthalpy (

): The binding is driven by specific hydrogen bond formation (exothermic), particularly at the thiazolidinone ring. -

Entropy (

): A favorable entropic contribution arises from the displacement of ordered water molecules from the hydrophobic cleft upon binding of the LatA macrolide ring.

Experimental Methodologies

Protocol A: Isothermal Titration Calorimetry (ITC)

Best for: Direct measurement of

Expert Insight: The critical failure point in Actin ITC is buffer mismatch and ATP hydrolysis during the experiment. Actin is an ATPase; without excess ATP in the buffer, the protein will drift from ATP-actin to ADP-actin, skewing

-

Buffer Preparation:

-

Sample Setup:

-

Execution (MicroCal PEAQ-ITC or similar):

-

Temperature: 25°C.

-

Stirring: 750 rpm.

-

Injections: 19 injections of 2

L each (first injection 0.4

-

-

Data Analysis:

Protocol B: Fluorescence Anisotropy Competition Assay

Best for: Determining

Expert Insight: Direct labeling of LatA is difficult without altering its binding. Instead, use a competition assay with a fluorescent probe like Alexa488-Actin or NBD-Actin , or compete against a known binder like fluorescent Thymosin

-

Probe Preparation: Use NBD-labeled G-actin (labeled at Cys374).[1] NBD fluorescence increases significantly upon binding to certain ligands or polymerization, but for anisotropy, we monitor the rotational correlation time.[1]

-

Assay Conditions:

-

Titration:

-

Readout:

Diagram 2: Experimental Workflow (ITC)

This workflow emphasizes the critical checkpoints for data integrity.

Caption: ITC workflow for LatA-Actin binding. Buffer matching is the primary determinant of success.

References

-

Fujiwara, I., et al. (2018).[1][6] "Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers."[3][6][7] Current Biology.[1] Link

-

Coué, M., et al. (1987).[1] "Inhibition of actin polymerization by latrunculin A." FEBS Letters. Link

-

Yarmola, E. G., et al. (2000).[1] "Actin-Latrunculin A Structure and Function." Journal of Biological Chemistry. Link

-

Morton, W. M., et al. (2000).[1] "Latrunculin A alters the actin-monomer subunit interface to prevent polymerization."[2][7][8][9] Nature Cell Biology.[1] Link

-

Ahmed, S. A., et al. (2013).[1] "Differential Binding of Latrunculins to G-Actin: A Molecular Dynamics Study." Journal of Chemical Information and Modeling. Link[1]

Sources

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. content.abcam.com [content.abcam.com]

Technical Guide: Latrunculin A — Mechanisms, Morphology, and Motility Modulation

Executive Summary

Latrunculin A (LatA) is a macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2] Unlike cytochalasins, which cap actin filaments, LatA functions by sequestering monomeric G-actin in a 1:1 complex, preventing its polymerization into filamentous actin (F-actin).[3][4][5][6] This guide details the use of LatA to dissect cytoskeletal dynamics, specifically focusing on its superior potency over Latrunculin B (LatB) and Cytochalasin D (CytoD) in long-term assays, its reversible nature, and its critical role in mechanotransduction signaling (YAP/TAZ).

Part 1: Molecular Mechanism of Action

The Sequestration Model

Latrunculin A does not directly interact with the actin filament. Instead, it binds to monomeric G-actin near the nucleotide-binding cleft.[3][7] This binding sterically hinders the exchange of ATP/ADP and prevents the monomer from associating with the barbed (+) end of an elongating filament.

As F-actin naturally depolymerizes at the pointed (-) end due to ATP hydrolysis and phosphate release, the lack of free G-actin available for re-polymerization shifts the equilibrium toward net depolymerization. This leads to the rapid disassembly of actin stress fibers and the cortical actin meshwork.

Pathway Visualization

The following diagram illustrates the kinetic trap created by LatA compared to normal actin treadmilling.

Figure 1: Latrunculin A sequesters G-actin monomers, preventing them from replenishing the F-actin filament, leading to net filament disassembly.[3]

Part 2: Effects on Morphology and Motility

Morphological Impact

Upon treatment, cells undergo a characteristic sequence of structural collapse:

-

Loss of Stress Fibers: Within 5–10 minutes (at ~0.5 µM), dorsal stress fibers dissolve, followed by ventral stress fibers.[3]

-

Retraction: Lamellipodia and filopodia retract as the pushing force of polymerization vanishes.

-

Rounding (Arborization): Adherent cells (e.g., fibroblasts, HeLa) lose focal adhesion tension and round up.[3] In highly branched cells like neurons or podocytes, this can manifest as "beading" of neurites or retraction of processes.[3]

Motility and Mechanotransduction

Cell migration relies on the "brownian ratchet" mechanism driven by actin polymerization. LatA arrests this process immediately. Furthermore, the cytoskeleton acts as a mechanosensor. When LatA dissolves the actin scaffold, it disrupts the nuclear translocation of mechanosensitive transcription factors like YAP (Yes-associated protein) and TAZ .[3]

YAP/TAZ Regulation: Intact F-actin tension is required to open nuclear pores or release YAP from cytoplasmic retention factors (e.g., angiomotin). LatA treatment typically forces YAP/TAZ into the cytoplasm, downregulating growth-promoting genes.

Comparative Analysis: Actin Modulators

The following table contrasts LatA with other common cytoskeletal drugs.

| Feature | Latrunculin A (LatA) | Latrunculin B (LatB) | Cytochalasin D (CytoD) | Jasplakinolide |

| Primary Target | G-Actin Monomer | G-Actin Monomer | F-Actin (+ End) | F-Actin Lattice |

| Mechanism | Sequestration (1:[3][8]1) | Sequestration (1:[3][9]1) | Capping / Barbed End Block | Stabilization / Polymerization |

| Potency (In Vitro) | High ( | Lower ( | Moderate | High |

| Serum Stability | High (Stable for hours) | Low (Inactivated by serum) | High | High |

| Reversibility | Yes (Rapid washout) | Yes | Yes | Poor (Difficult to wash out) |

| Primary Use | Total actin depolymerization | Transient/mild disruption | Partial disruption / Capping | Enhancing polymerization |

Part 3: Experimental Protocols

Protocol 1: Preparation and Storage

Safety Note: Latrunculin A is a potent toxin. Wear gloves, mask, and eye protection. Handle in a biosafety cabinet.

-

Stock Solution: Dissolve lyophilized LatA in high-quality DMSO to a concentration of 1 mM (approx. 0.42 mg/mL).

-

Aliquot: Dispense into small volumes (e.g., 10–20 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C . Stable for 6–12 months. Protect from light.

Protocol 2: Acute Inhibition of Cell Motility (Live Imaging)

This protocol is designed for HeLa or fibroblast cells to observe the arrest of migration and morphological collapse.

Materials:

-

Live-cell imaging chamber (37°C, 5% CO2).[3]

-

Complete culture media (e.g., DMEM + 10% FBS).[3]

-

LatA Stock (1 mM).[3]

Workflow:

-

Seeding: Seed cells on fibronectin-coated glass-bottom dishes 24 hours prior to imaging.

-

Baseline Imaging: Image cells for 10 minutes (1 frame/min) to establish baseline motility velocity.

-

Treatment:

-

Observation: Continue imaging for 30–60 minutes.

-

Expected Result: Membrane ruffling stops within 2–5 mins. Cell rounding occurs by 15–20 mins.

-

-

Washout (Optional):

-

Aspirate media carefully.[3]

-

Wash 3x with warm, fresh complete media.

-

Observe recovery (filopodia re-initiation) within 30–60 minutes.

-

Protocol Visualization

Figure 2: Experimental workflow for assessing LatA effects on cell motility and reversibility.[3]

Part 4: Troubleshooting & Scientific Integrity

Serum Inactivation

While LatA is more stable than LatB, high serum concentrations can still buffer the drug slightly.[3]

-

Recommendation: If high concentrations (>10%) of FBS are required, titrate LatA. For precise kinetic studies, consider using serum-free media for the short duration of the experiment (if cells tolerate it) to maximize drug bioavailability.

Concentration Specificity

-

Low Dose (10–100 nM): May only inhibit rapid treadmilling (lamellipodia) without causing total cell collapse.[3] Useful for studying subtle migration defects.

-

High Dose (>1 µM): Causes rapid, total cytoskeletal collapse.[3] Can induce apoptosis if maintained for >4–6 hours (anoikis due to loss of attachment).

Validating the Effect

Do not rely solely on morphology.

-

Phalloidin Staining: Fix cells and stain with fluorescent Phalloidin. LatA treated cells should show a massive reduction in F-actin signal and accumulation of phalloidin-negative aggregates.

-

Western Blot (G/F Ratio): Ultracentrifuge lysates to separate F-actin (pellet) from G-actin (supernatant). LatA treatment shifts actin to the supernatant.

References

-

Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987). Inhibition of actin polymerization by latrunculin A. FEBS Letters, 213(2), 316-318.[3]

-

Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989). Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[3]

-

Wakatsuki, T., Schwab, B., Thompson, N. C., & Elson, E. L. (2001). Effects of cytochalasin D and latrunculin B on mechanical properties of cells.[3] Journal of Cell Science, 114(5), 1025-1036.[3][10]

-

Dupont, S., Morsut, L., Aragona, M., et al. (2011). Role of YAP/TAZ in mechanotransduction. Nature, 474, 179–183.

-

Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000). Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[3] Nature Cell Biology, 2, 376–378.

Sources

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Latrunculin - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]

- 8. biorxiv.org [biorxiv.org]

- 9. An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

Methodological & Application

Preparation of Latrunculin A Stock Solution in DMSO: An Application Note and Protocol

Introduction: The Critical Role of Latrunculin A in Cytoskeletal Research

Latrunculin A, a potent marine toxin isolated from the Red Sea sponge Latrunculia magnifica, has become an indispensable tool for researchers investigating the dynamics of the actin cytoskeleton.[1][2] Its high specificity and cell-permeability make it a superior choice for the acute and reversible disruption of actin polymerization in living cells.[3] Understanding the precise mechanism of Latrunculin A is key to its effective application. It functions by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its polymerization into filamentous actin (F-actin).[4][5] This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to a rapid and profound disruption of the cellular actin network. This targeted action allows for the elucidation of a myriad of cellular processes that are dependent on actin dynamics, including cell motility, division, intracellular transport, and signal transduction.[1]

This application note provides a comprehensive and technically detailed guide for the preparation, handling, and storage of Latrunculin A stock solutions in dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for ensuring the stability, and therefore the experimental reproducibility, of this powerful biological inhibitor.

Physicochemical and Biological Data

A summary of the essential quantitative data for Latrunculin A is provided in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₂H₃₁NO₅S | [5][6][7] |

| Molecular Weight | 421.6 g/mol | [6][8] |

| Appearance | White to off-white solid or film | [9] |

| Solubility in DMSO | ≥ 25 mg/mL | [6][9] |

| Mechanism of Action | Binds to G-actin monomers, preventing polymerization | [4][5] |

| Typical Working Concentration | 0.2 µM - 10 µM in cell culture | [3] |

Mechanism of Action: A Visual Representation

The inhibitory effect of Latrunculin A on actin polymerization is a direct consequence of its interaction with G-actin monomers. The following diagram illustrates this molecular sequestration, which ultimately leads to the depolymerization of F-actin filaments.

Caption: Mechanism of Latrunculin A action on actin polymerization.

Experimental Protocol: Preparation of a Latrunculin A Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Latrunculin A from a lyophilized powder. It is imperative to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials

-

Latrunculin A (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials with PTFE-lined caps

-

Sterile, disposable syringes and needles or positive displacement pipettes

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

Latrunculin A is a potent toxin and should be handled with care.[1] Perform all steps in a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Step-by-Step Procedure

-

Pre-dissolution Preparations:

-

Allow the vial of lyophilized Latrunculin A to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure that the DMSO is anhydrous, as water can degrade Latrunculin A over time.

-

-

Weighing the Latrunculin A:

-

In a chemical fume hood, carefully weigh the desired amount of Latrunculin A powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of Latrunculin A (Molecular Weight = 421.6 g/mol ).

-

Transfer the weighed powder to a sterile amber glass vial.

-

-

Dissolution in DMSO:

-

Using a sterile syringe or a positive displacement pipette, add the calculated volume of anhydrous DMSO to the vial containing the Latrunculin A powder. To continue the example, add 1 mL of DMSO for a 10 mM solution.

-

Tightly cap the vial.

-

-

Ensuring Complete Solubilization:

-

Vortex the vial for 1-2 minutes until the solution is clear and all of the Latrunculin A has dissolved.

-

Visually inspect the solution against a light source to ensure there are no undissolved particulates.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes or glass vials.

-

For short-to-mid-term storage (up to 6 months), store the aliquots at -20°C. For long-term storage (up to 1 year or more), it is best practice to store the aliquots at -80°C.[6]

-

Properly label all aliquots with the compound name, concentration, and date of preparation.

-

Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for the successful preparation of a Latrunculin A stock solution.

Caption: Workflow for Latrunculin A stock solution preparation.

Causality and Best Practices: Insights from the Field

-

Choice of Solvent: DMSO is the solvent of choice due to its high solubilizing capacity for Latrunculin A and its miscibility with aqueous cell culture media.[9] It is crucial to use anhydrous DMSO as Latrunculin A is susceptible to hydrolysis.

-

Aliquoting Strategy: The practice of creating single-use aliquots is a cornerstone of ensuring experimental reproducibility. Repeated freeze-thaw cycles can introduce moisture and lead to the degradation of the compound, resulting in a decrease in its effective concentration over time.

-

Storage Temperature: While storage at -20°C is adequate for several months, storage at -80°C is recommended for long-term preservation of the stock solution's integrity.[6] This is particularly important for labs that may not use the compound frequently.

-

Preparation of Working Solutions: When preparing working solutions for cell-based assays, it is important to dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

References

-

Wikipedia. (n.d.). Latrunculin. Retrieved February 22, 2026, from [Link]

-

Interchim. (n.d.). Latrunculin A. Retrieved February 22, 2026, from [Link]

-

Miranda-Rottmann, S. (2017, December 1). What temperature Latrunculin A should be stored after dissolving in DMSO? ResearchGate. Retrieved February 22, 2026, from [Link]

-

Hypermol. (n.d.). Latrunculin A, Protein & Cytoskeleton Research Tools. Retrieved February 22, 2026, from [Link]

-

Sanger, J. W., et al. (2005). Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis. PMC. Retrieved February 22, 2026, from [Link]

-

Cheney, K. L., et al. (2016). Choose Your Weaponry: Selective Storage of a Single Toxic Compound, Latrunculin A, by Closely Related Nudibranch Molluscs. PLOS ONE. Retrieved February 22, 2026, from [Link]

-

El-Sayed, K. A., et al. (2014). Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies. PMC. Retrieved February 22, 2026, from [Link]

-

Auger, J. M., et al. (2008). Dynamic Tyrosine Kinase-Regulated Signaling and Actin Polymerisation Mediate Aggregate Stability Under Shear. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 22, 2026, from [Link]

-

Foissner, I., & Wasteneys, G. O. (2007). Wide-Ranging Effects of Eight Cytochalasins and Latrunculin A and B on Intracellular Motility and Actin Filament Reorganization. Plant and Cell Physiology. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Actin polymerization inhibitor (Latrunculin) increases megakaryocyte... [Download Scientific Diagram]. Retrieved February 22, 2026, from [Link]

-

GLPBio. (2023, September 19). Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research [Video]. YouTube. Retrieved February 22, 2026, from [Link]

-

Taylor & Francis. (n.d.). Latrunculin – Knowledge and References. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Latrunculin A disrupts actin but not synaptic vesicle mobility. A,... [Download Scientific Diagram]. Retrieved February 22, 2026, from [Link]

Sources

- 1. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. interchim.fr [interchim.fr]

- 5. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]

- 6. Latrunculin A, Protein & Cytoskeleton Research Tools - Hypermol [hypermol.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Precision Control of Actin Dynamics: Optimizing Latrunculin A Concentration in Cell Culture

Abstract

Latrunculin A (Lat A) is the gold-standard reagent for sequestering monomeric G-actin, thereby preventing F-actin polymerization.[1][2][3] Unlike Cytochalasin D, which caps filament ends, Lat A creates a net depolymerization effect by shifting the equilibrium toward the monomeric state.[1] However, its potency varies by orders of magnitude depending on cell type, serum concentration, and experimental duration.[1] This guide provides a scientifically grounded framework for determining the optimal Lat A concentration, moving beyond "standard" doses to a precision-titrated approach that maximizes specific cytoskeletal disruption while minimizing off-target cytotoxicity.[1]

Mechanism of Action & Scientific Rationale

To optimize Latrunculin A, one must understand its molecular target.[1] Lat A binds monomeric G-actin with 1:1 stoichiometry near the nucleotide-binding cleft (

-

Sequestration vs. Capping: Unlike Cytochalasins, Lat A does not bind the filament itself.[1] Instead, it acts as a "monomer sink."[1] As F-actin naturally turns over (treadmilling), the free G-actin released is immediately bound by Lat A and prevented from re-polymerizing.[1][5]

-

The Kinetics of Collapse: This mechanism means the rate of cytoskeletal collapse is dependent on the intrinsic turnover rate of the actin structures in your specific cell line. Dynamic structures (lamellipodia) collapse in seconds; stable structures (stress fibers) take minutes to hours.[1]

Diagram 1: Latrunculin A Mechanism of Action

Figure 1: Latrunculin A functions as a monomer sink.[1][3][4] By sequestering G-actin released during natural turnover, it prevents re-polymerization, leading to net filament disassembly.[1]

Reference Concentrations by Cell Type

While titration is mandatory (see Protocol 2), these literature-validated values serve as starting points. Note the distinction between perturbation (subtle dynamics) and disruption (total collapse).[1]

| Cell Type | Application | Concentration | Duration | Outcome | Source |

| HeLa | Actin Depolymerization | 100 - 500 nM | 30 min | Loss of stress fibers; rounding. | [2] |

| Fibroblasts (NIL8) | Morphology Change | 500 nM (0.2 µg/mL) | 1-3 hrs | Complete cell rounding. | [3] |

| Neutrophils | Chemotaxis Inhibition | 10 - 100 nM | 10 min | Inhibition of migration without total collapse.[1] | [4] |

| Yeast (S. cerevisiae) | Cytoskeleton Disassembly | 100 - 200 µM | 15 min | Rapid actin patch disassembly.[1] (Note: Yeast require higher doses due to cell wall/permeability).[1] | [5] |

| Skeletal Muscle | Myofibril Stability | > 1 µM | > 1 hr | Mature myofibrils are resistant; pre-myofibrils disassemble. | [6] |

> Critical Note: Latrunculin A is approximately 10x more potent than Latrunculin B and significantly more stable in serum-containing media [3].[1] Do not interchange concentrations between Lat A and Lat B.

Protocol 1: Preparation and Storage[6]

Latrunculin A is an expensive, hydrophobic macrolide.[1] Improper handling leads to precipitation or degradation, invalidating experimental results.[1]

Reagents:

Step-by-Step:

-

Stock Reconstitution (Critical):

-

Dissolve lyophilized Lat A in high-quality DMSO to a concentration of 2.5 mM (approx. 1 mg/mL).

-

Why: This high concentration minimizes the volume of DMSO added to cells. Final DMSO concentration in culture should never exceed 0.1%.

-

-

Aliquot Strategy:

-

Do not freeze/thaw the main stock. Aliquot into single-use volumes (e.g., 5-10 µL) in light-protective amber tubes.

-

-

Storage:

-

Store at -20°C . Stable for >1 year.

-

Protect from light (Lat A is photosensitive).[1]

-

-

Working Solution (Day of Experiment):

-

Dilute the DMSO stock into serum-free media or PBS immediately before use.[1]

-

Warning: Aqueous solutions of Lat A are unstable. Use within 4 hours. Do not store pre-diluted media.

-

Protocol 2: The "Self-Validating" Optimization Assay

Do not blindly use 1 µM. You must determine the Minimum Effective Concentration (MEC) for your specific readout to avoid off-target toxicity.[1] This protocol includes a "Washout Arm" to validate cell viability.

Experimental Workflow Diagram

Figure 2: Dual-arm workflow. Arm A determines the IC50. Arm B confirms that the chosen dose is reversible and non-lethal.

Step-by-Step Methodology:

-

Seeding: Seed cells in a 96-well black-walled plate (for imaging). Aim for 60-70% confluency.

-

Dose-Response Preparation:

-

Prepare a log-scale dilution series of Lat A in complete media: 0 nM (DMSO control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM.

-

-

Treatment (Arm A & B):

-

Aspirate media and add Lat A dilutions.

-

Incubate for 30 minutes (standard time for actin depolymerization).[1]

-

-

Arm A (Immediate Effect):

-

Arm B (Reversibility/Viability):

-

Analysis:

-

Arm A: Measure total phalloidin intensity per cell. Plot Dose vs. Intensity to find the IC50 (typically where F-actin drops by 50%).[1]

-

Arm B: Confirm that cells in the "Optimal Dose" wells have recovered normal morphology and stress fibers. If they haven't, the dose was toxic, not just inhibitory.[1]

-

Troubleshooting & Expert Tips

| Issue | Cause | Solution |

| Incomplete Depolymerization | Serum Binding | Serum proteins can buffer Lat A. Increase concentration slightly or switch to low-serum media (0.5% FBS) during treatment [3].[1] |

| Cell Detachment | Anoikis | High Lat A doses cause rounding and detachment.[6] Coat plates with Fibronectin or Collagen to improve adhesion during treatment. |

| Irreversible Toxicity | Over-dosing | If Arm B (Washout) fails to recover, you have exceeded the specific therapeutic window.[1] Reduce concentration or exposure time.[1] |

| Variability | Unstable Stock | Lat A degrades in water. Ensure stock is DMSO-based and aqueous dilutions are made immediately before addition.[1][2] |

References

-

Coué, M., et al. (1987).[1][2][5] "Inhibition of actin polymerization by latrunculin A." FEBS Letters, 213(2), 316-318.[1][2] Link[1]

-

Fujita, H., et al. (2003).[1][7] "Establishment of latrunculin-A resistance in HeLa cells by expression of R183A D184A mutant beta-actin." Oncogene, 22, 1206–1217.[1] Link

-

Spector, I., et al. (1989).[1][5] "Latrunculins: novel marine toxins that disrupt microfilament organization in cultured cells."[8][9] Cell Motility and the Cytoskeleton, 13(3), 127-144.[1] Link[1]

-

Zigmond, S. H., et al. (2002).[1] "An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization."[10] Cell Motility and the Cytoskeleton, 52(2), 122-130.[1][10] Link

-

Ayscough, K. R., et al. (1997).[1][5] "High rates of actin filament turnover in budding yeast and roles for actin in establishment and maintenance of cell polarity revealed using the actin inhibitor latrunculin-A." Journal of Cell Biology, 137(2), 399-418. Link[1]

-

Sanger, J. M., et al. (2005).[1][5] "Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells." Cell Motility and the Cytoskeleton, 62(3), 154-167.[1] Link

Sources

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishment of latrunculin-A resistance in HeLa cells by expression of R183A D184A mutant beta-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 9. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Latrunculin A Washout for Reversible Actin Cytoskeleton Disruption

[1]

Abstract & Introduction

Latrunculin A (LatA) is a macrolide toxin derived from the sponge Latrunculia magnifica.[1][2][3][4] Unlike Cytochalasin D, which caps the barbed end of actin filaments, LatA functions by sequestering monomeric G-actin in a 1:1 complex.[1] This prevents G-actin from re-incorporating into filaments, leading to the rapid depolymerization of the actin cytoskeleton driven by the natural turnover of the filaments.[1][5]

While LatA is a potent inhibitor, its utility in cell cycle, migration, and mechanobiology studies relies heavily on its reversibility .[1] Many researchers struggle with "washout" failure—where cells fail to recover cytoskeletal integrity—often due to lipophilic retention of the drug or excessive dosing.[1] This guide provides a validated, high-precision protocol to ensure complete washout and cytoskeletal recovery.[1]

Mechanism of Action

To design a reversible experiment, one must understand the molecular bottleneck.[1] LatA binds to the nucleotide-binding cleft of G-actin.[1]

-

Kinetics: Fast onset (minutes), but recovery depends on the dissociation of LatA from the G-actin pool and its removal from the cellular environment.[1]

-

Solubility: LatA is hydrophobic.[1] It can partition into cellular membranes, creating a "reservoir" that leaches drug back into the cytoplasm even after media exchange.[1]

Mechanistic Pathway Diagram[1]

Figure 1: Latrunculin A sequesters G-actin monomers, shifting the equilibrium toward depolymerization.[1][3][5][8] Recovery requires breaking the LatA-Actin complex via concentration gradient washout.[1]

Pre-Experimental Considerations

Reagent Preparation

-

Stock Solution: Dissolve LatA in high-quality DMSO to create a 1 mM or 2.5 mM stock.[1]

-

Storage: Aliquot into small volumes (e.g., 5-10 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light.

-

Working Solution: Dilute immediately before use.[1] Do not store aqueous diluted LatA.[1][6]

Critical Parameter: The "Reversible Window"

Reversibility is dose- and time-dependent.[1] You must determine the Minimum Effective Concentration (MEC) for your specific cell line.[1]

| Parameter | Recommended Range | Notes |

| Concentration | 0.1 µM – 1.0 µM | >1 µM often leads to irreversible toxicity or apoptosis in sensitive lines.[1] |

| Duration | 10 min – 60 min | Treatment >2 hours increases the risk of cell detachment (anoikis).[1] |

| Confluency | 60% – 80% | Cells need space to retract/round up, but cell-cell contacts help survival.[1] |

Detailed Protocol: Treatment & Washout[1][9]

Phase 1: Treatment[1]

-

Preparation: Warm culture media to 37°C.

-

Dosing: Prepare media with LatA at the desired concentration (e.g., 0.5 µM).

-

Control: Prepare a Vehicle Control (DMSO volume equivalent to the drug dose).[1]

-

-

Incubation: Aspirate old media and add LatA-media. Incubate at 37°C / 5% CO₂.

-

Observation: Check cells every 10 minutes.[1] Look for cell rounding and retraction of filopodia. Stop treatment once ~90% of cells show morphological change.

-

Phase 2: The Washout (The Critical Step)

Why this fails: Simple media replacement is insufficient because LatA is lipophilic and sticks to plasticware and cell membranes. You must use a "Sink" method using serum albumin.[1]

Reagents Needed:

-

Wash Buffer: PBS (warm).[1]

-

Recovery Media: Complete culture media containing at least 10% FBS (Fetal Bovine Serum).[1] Albumin in FBS acts as a sink to bind hydrophobic LatA.[1]

Step-by-Step Washout:

-

Aspirate: Carefully remove the LatA-containing media.[1]

-

Rinse 1 (Rapid): Add a large volume (e.g., 2 mL for a 35mm dish) of warm PBS. Swirl gently. Aspirate immediately.

-

Wash 2 (Soak): Add warm Recovery Media .[1] Incubate for 5 minutes at 37°C.

-

Aspirate: Remove the media.

-

Wash 3 (Soak): Add fresh Recovery Media . Incubate for 5 minutes at 37°C.

-

Final Recovery: Aspirate and add the final volume of fresh Recovery Media. Return to incubator.

Phase 3: Recovery Assessment[1]

-

Timeline: Actin filaments usually begin reforming within 10–30 minutes.[1] Full morphological recovery typically takes 1–4 hours depending on the cell type.[1]

-

Endpoint: Fix cells for staining or begin live-cell imaging.

Experimental Workflow Diagram

Figure 2: The multi-step washout protocol utilizes serum-containing media soaks to draw lipophilic LatA out of cellular compartments.[1]

Validation Methods

To confirm the protocol worked, you must validate both the disruption (at the end of Phase 1) and the recovery (at the end of Phase 3).[1]

A. Phalloidin Staining (Fixed Cell)

Fluorescent Phalloidin binds only to F-actin (filaments), not G-actin monomers.[1]

-

Control: Strong, defined stress fibers.[1]

-

LatA Treated: Diffuse background fluorescence; loss of fibers; punctate actin aggregates.

-

Washout: Reappearance of stress fibers and cortical actin rings.

B. Western Blot (G/F Actin Fractionation)

If quantitative data is required, perform a sedimentation assay.[1]

Troubleshooting

| Issue | Probable Cause | Solution |

| Cells detach during wash | Wash force is too high. | Cells are rounded and loosely attached. Add media gently down the side of the well, never directly onto cells.[1] |

| No recovery after 4 hours | Dose was too high. | Titrate LatA down.[1][6] Try 0.1 µM or 0.2 µM. |

| No recovery after 4 hours | Washout insufficient. | Ensure Wash 2 and Wash 3 include a 5-minute soak time.[1] Do not skip the serum. |

| Incomplete depolymerization | Drug degradation.[1] | LatA degrades in aqueous solution.[1] Use fresh dilutions from DMSO stock every time.[1] |

References

-

Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989).[1] Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[1]

-

Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987).[1] Inhibition of actin polymerization by latrunculin A. FEBS Letters, 213(2), 316-318.[1] [1]

-

Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000).[1] Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[1][5][6][7][8][9] Nature Cell Biology, 2(6), 376-378.[1]

-

Thermo Fisher Scientific. (n.d.).[1] Latrunculin A Product Information & Safety Data Sheet.

Sources

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. interchim.fr [interchim.fr]

- 7. Latrunculin A and Its C-17-O-Carbamates Inhibit Prostate Tumor Cell Invasion and HIF-1 Activation in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Latrunculin A in Yeast Actin Cytoskeleton Assays

Introduction

The actin cytoskeleton in the budding yeast, Saccharomyces cerevisiae, is a highly dynamic and essential network responsible for fundamental cellular processes including cell polarity, morphogenesis, endocytosis, and cytokinesis.[1][2] Comprised of two main structures, cortical actin patches and polarized actin cables, this network undergoes constant remodeling.[1][3] Due to its genetic tractability and the high conservation of cytoskeletal components, yeast serves as a powerful model organism for dissecting the intricacies of actin dynamics.[1][3]

Latrunculin A, a marine toxin isolated from the sponge Latrunculia magnifica, is an invaluable tool for researchers studying the actin cytoskeleton.[4][5] This cell-permeable macrolide rapidly and specifically disrupts actin polymerization, allowing for the acute study of cellular processes that depend on a functional actin network.[6][7][8] These application notes provide a comprehensive guide for the effective use of Latrunculin A in yeast, detailing its mechanism of action, key experimental protocols, and data interpretation strategies.

Mechanism of Action: Sequestration of Actin Monomers

Latrunculin A exerts its effect by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[6][7] This binding occurs near the nucleotide-binding cleft, creating a complex that is incapable of polymerizing into filamentous actin (F-actin).[4][6] The continuous and rapid turnover of actin filaments in yeast means that when polymerization is inhibited, the existing filaments rapidly depolymerize.[4][9][10] This leads to a swift and complete disassembly of both actin cables and cortical patches, typically within 2-5 minutes of treatment.[9][10]

It is crucial to understand that Latrunculin A does not directly sever or depolymerize F-actin; rather, it shifts the equilibrium away from polymerization by sequestering the available G-actin pool.[4][11] The effect of Latrunculin A is also reversible; upon removal of the drug, the actin cytoskeleton can repolarize and reform.[4]

Caption: Mechanism of Latrunculin A action on the actin cytoskeleton.

Key Applications in Yeast Research

The acute and potent activity of Latrunculin A makes it a cornerstone for a variety of assays in yeast:

-

Studying Cell Polarity and Morphogenesis: By depolymerizing F-actin, Latrunculin A treatment leads to a loss of polarized growth, causing budding yeast to grow isotropically and form large, spherical cells.[2][12] This allows researchers to investigate the direct role of the actin cytoskeleton in establishing and maintaining cell polarity.

-

Investigating Endocytosis: Endocytosis in yeast is critically dependent on a functional actin cytoskeleton.[10][13] Treatment with Latrunculin A completely blocks endocytosis, which can be monitored by the uptake of fluid-phase markers like Lucifer yellow.[10][14]

-

Dissecting the Cell Cycle: The actin cytoskeleton is essential for proper bud site selection, bud emergence, and cytokinesis. Latrunculin A can be used to probe the dependence of specific cell cycle events on actin integrity.[15][16][17]

-

Genetic and Chemical-Genetic Screens: Identifying mutations that confer hypersensitivity or resistance to Latrunculin A can uncover novel genes and pathways involved in regulating actin dynamics and cytoskeleton stability.[9][18]

Experimental Protocols

Preparation of Latrunculin A Stock Solution

Rationale: Latrunculin A is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent as it is cell-permeable and commonly used in cell culture.[4][6] Aqueous solutions are not stable and should be avoided for storage.[7]

Materials:

-

Latrunculin A (lyophilized powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Bring the vial of lyophilized Latrunculin A to room temperature before opening to prevent condensation.

-

Add the appropriate volume of anhydrous DMSO to create a stock solution, typically in the range of 10-20 mM. For example, to make a 10 mM stock solution of Latrunculin A (M.W. 421.55), add 237.2 µL of DMSO to 1 mg of powder.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, where they should be stable for at least one year.[7]

Treatment of Yeast Cells with Latrunculin A

Rationale: The optimal concentration of Latrunculin A can vary depending on the yeast strain and the specific research question. It is advisable to perform a dose-response curve to determine the minimal concentration that elicits the desired phenotype. Treatment times are typically short due to the rapid action of the drug.

Materials:

-

Yeast culture grown to early or mid-log phase (OD600 = 0.2-0.5)

-

Latrunculin A stock solution (10-20 mM in DMSO)

-

DMSO (for vehicle control)

-

Appropriate growth medium (e.g., YPD)

Procedure:

-

Grow yeast cells in liquid medium at the appropriate temperature with shaking to an OD600 of 0.2-0.5.

-

For the experimental sample, add the Latrunculin A stock solution directly to the culture to achieve the desired final concentration. A common starting range is 100-400 µM.[13]

-

For the vehicle control, add an equivalent volume of DMSO to a separate culture. This is critical to control for any effects of the solvent on the cells.[4]

-

Incubate the cultures with continued shaking for the desired time. For complete actin depolymerization, 2-15 minutes is typically sufficient.[9][10]

-

Proceed immediately to the downstream assay (e.g., fixation for microscopy, cell viability assay).

| Parameter | Recommended Range | Notes |

| Yeast Growth Phase | Early to Mid-Log (OD600 0.2-0.5) | Cells are most metabolically active and uniform in this phase. |

| Latrunculin A Conc. | 100 - 400 µM | Perform a dose-response to find the optimal concentration. |

| Treatment Time | 2 - 15 minutes | For rapid and complete actin depolymerization. |

| Control | DMSO (Vehicle) | Use the same volume of DMSO as Latrunculin A stock. |

Visualizing the Actin Cytoskeleton with Rhodamine-Phalloidin Staining

Rationale: Phalloidin is a fungal toxin that binds with high affinity to F-actin, stabilizing it. When conjugated to a fluorophore like rhodamine, it allows for the direct visualization of F-actin structures (cables and patches) via fluorescence microscopy.[19][20] This protocol requires cell fixation to preserve the cellular structures and permeabilization to allow the phalloidin conjugate to enter the cell.

Caption: Workflow for Rhodamine-Phalloidin Staining of Yeast.

Materials:

-

Latrunculin A-treated and control yeast cells

-

Phosphate-buffered saline (PBS)

-

Formaldehyde solution (37% stock)

-

Triton X-100 (10% stock)

-

Rhodamine-phalloidin (or other fluorescent phalloidin conjugate, stored as a stock solution in methanol at -20°C)[3]

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Fixation: To 1 mL of your yeast culture, add formaldehyde to a final concentration of 3.7-4%. Incubate at room temperature for 10-30 minutes with gentle agitation.[19]

-

Washing: Pellet the cells by centrifugation (e.g., 3,000 x g for 3 minutes). Discard the supernatant and wash the cells three times with 1 mL of PBS.[19]

-

Permeabilization: Resuspend the cell pellet in PBS containing 0.1% Triton X-100. Incubate for 3-5 minutes at room temperature.[21] This step is crucial for allowing the phalloidin to cross the cell membrane.

-

Staining: Pellet the cells and resuspend them in 100 µL of PBS containing the rhodamine-phalloidin conjugate. The final concentration of the conjugate may need optimization, but a 1:100 to 1:1000 dilution of a commercial stock is a good starting point. Incubate in the dark at room temperature for 20-30 minutes.[19]

-

Final Washes: Wash the cells three times with PBS to remove unbound phalloidin.[19]

-

Mounting and Imaging: Resuspend the final cell pellet in a small volume (10-20 µL) of PBS or mounting medium. Pipette a small drop onto a microscope slide, cover with a coverslip, and seal.

-

Microscopy: Observe the cells using a fluorescence microscope equipped with the appropriate filter set for rhodamine (or the chosen fluorophore).

Assessing Cell Viability

Rationale: While Latrunculin A's effects on the cytoskeleton can be reversible, prolonged exposure or high concentrations can lead to cell death.[4][12] It is important to assess cell viability to ensure that the observed phenotypes are due to the disruption of actin dynamics and not a general loss of cell health. A simple spot assay is effective for this purpose.

Materials:

-

Latrunculin A-treated and control yeast cells

-

YPD agar plates

-

Sterile water or PBS

Procedure:

-

Following treatment with Latrunculin A or DMSO, take a sample from each culture.

-

Create a series of 10-fold serial dilutions in sterile water or PBS.

-

Spot 3-5 µL of each dilution onto a YPD agar plate.

-

Allow the spots to dry completely before inverting the plate.

-

Incubate the plate at 30°C for 2-3 days until colonies are visible.

-

Compare the growth of the Latrunculin A-treated cells to the DMSO control. A significant reduction in colony formation at corresponding dilutions indicates a loss of viability.

Data Interpretation and Troubleshooting

Expected Results:

-

Control (DMSO-treated) Cells: Under the microscope, you should observe a polarized actin cytoskeleton. In budding cells, cortical actin patches will be concentrated in the bud, and actin cables will be oriented along the mother-bud axis.[3]

-

Latrunculin A-treated Cells: You should observe a near-complete absence of distinct actin patches and cables.[9][12] The phalloidin staining will appear diffuse throughout the cytoplasm, indicating depolymerized actin.[4] Cells may also appear larger and more spherical than control cells.[12]

Troubleshooting:

| Problem | Possible Cause | Solution |

| No effect of Latrunculin A | Inactive Latrunculin A | Ensure stock solution was stored correctly at -20°C and avoid multiple freeze-thaw cycles. |

| Insufficient concentration | Perform a dose-response curve to find the effective concentration for your strain. | |

| High cell death in control | DMSO toxicity | Ensure the final concentration of DMSO is low (typically <1%). |

| Weak or no phalloidin signal | Incomplete permeabilization | Increase Triton X-100 incubation time or concentration slightly. |

| Degraded phalloidin conjugate | Store phalloidin stock in methanol at -20°C and protect from light. | |

| High background fluorescence | Insufficient washing | Increase the number and duration of PBS washes after staining. |

| Cells are autofluorescent | Image a sample of unstained, fixed cells to determine the level of autofluorescence. |

References

-

Wikipedia. Latrunculin. [Link]

-

Ayscough, K. R., Stryker, J., Pokala, N., Sanders, M., Crews, P., & Drubin, D. G. (1997). High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A. The Journal of Cell Biology, 137(2), 399–416. [Link]

-

Sing, C. N., & Rachfall, N. (2016). Imaging the actin cytoskeleton in fixed budding yeast cells. Methods in molecular biology (Clifton, N.J.), 1369, 81–95. [Link]

-

Star Republic. Phalloidin staining of filamentous actin. [Link]

-

Yang, Y., & Pon, L. A. (2002). Actin cable dynamics in budding yeast. Proceedings of the National Academy of Sciences of the United States of America, 99(2), 751–756. [Link]

-

Shaw, S. L., & Pon, L. A. (2016). Imaging the actin cytoskeleton in live budding yeast cells. Methods in molecular biology (Clifton, N.J.), 1369, 65–80. [Link]

-

Taylor & Francis Online. Latrunculin – Knowledge and References. [Link]

-

Gachet, Y., Tournier, S., Millar, J. B., & Hyams, J. S. (2008). Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability. Molecular Biology of the Cell, 19(11), 4847–4856. [Link]

-

Interchim. Latrunculin A. [Link]

-

Gachet, Y., Tournier, S., Millar, J. B., & Hyams, J. S. (2008). Latrunculin A delays anaphase onset in fission yeast by disrupting an Ase1-independent pathway controlling mitotic spindle stability. PubMed, 18716053. [Link]

-

GlpBio. Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research. YouTube. [Link]

-

Kaksonen, M., Sun, Y., & Drubin, D. G. (2003). Harnessing actin dynamics for clathrin-mediated endocytosis. Nature reviews. Molecular cell biology, 4(10), 784–796. [Link]

-

Bailleul, P. A., Newnam, G. P., Steenbergen, J. N., & Chernoff, Y. O. (1999). An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast. Gene Expression, 8(3), 139–150. [Link]

-

Ayscough, K. R., Stryker, J., Pokala, N., Sanders, M., Crews, P., & Drubin, D. G. (1997). High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A. Journal of Cell Biology, 137(2), 399-416. [Link]

-

Basu, R., Munteanu, E. L., & Chang, F. (2014). Under Pressure: the Differential Requirements for Actin during Yeast and Mammalian Endocytosis. Molecular biology of the cell, 25(6), 747–750. [Link]

-

Pruyne, D., & Bretscher, A. (2000). Polarization of cell growth in yeast II. The role of the cortical actin cytoskeleton. Journal of cell science, 113 ( Pt 4), 571–585. [Link]

-

Springer Nature Experiments. Imaging the Actin Cytoskeleton in Fixed Budding Yeast Cells. [Link]

-

Saberianfar, R., & Karagiannis, J. (2016). A Genetic Screen for Fission Yeast Gene Deletion Mutants Exhibiting Hypersensitivity to Latrunculin A. G3: Genes, Genomes, Genetics, 6(3), 723–730. [Link]

-

Shannon, K. (2022). Staining of the Actin Cytoskeleton during Cell Division in Budding Yea. Digital Commons @ DU. [Link]

-

ResearchGate. The effect of LAT-A on actin structures in yeast cells. Rd-phalloidin... [Link]

-

Moseley, J. B. (2013). The yeast actin cytoskeleton. FEMS Microbiology Reviews, 37(4), 585-609. [Link]

-

Gachet, Y., Tournier, S., Millar, J. B., & Hyams, J. S. (2008). Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability. PMC. [Link]

-

Gabriel, M., Kopecká, M., Svoboda, A., & Gabriel, J. (2015). Effects of the F-actin inhibitor latrunculin A on the budding yeast Saccharomyces cerevisiae. Folia microbiologica, 60(4), 349–358. [Link]

-

Fujiwara, I., Zweifel, M. E., Courtemanche, N., & Pollard, T. D. (2018). Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers. Current biology : CB, 28(20), 3341–3351.e5. [Link]

-

ResearchGate. Effect of latrunculin-A (Lat-A) on cell viability and evaluation of potential toxicity. [Link]

-

Kopecká, M., Gabriel, M., & Takeo, K. (2015). The Effects of the F-Actin Inhibitor Latrunculin A on the Pathogenic Yeast Cryptococcus neoformans. Current microbiology, 70(3), 331–338. [Link]

-

Fujiwara, I., Zweifel, M. E., Courtemanche, N., & Pollard, T. D. (2018). Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers. PubMed, 30270183. [Link]

-

ResearchGate. Imaging the Actin Cytoskeleton in Fixed Budding Yeast Cells. [Link]

-

Kopecká, M., Gabriel, M., & Takeo, K. (2015). The Effects of the F-Actin Inhibitor Latrunculin A on the Pathogenic Yeast Cryptococcus neoformans. MED MUNI. [Link]

-

Bailleul, P. A., Newnam, G. P., Steenbergen, J. N., & Chernoff, Y. O. (1999). An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast. Gene Expression. [Link]

-

Cytoskeleton, Inc. Actin Staining Techniques. [Link]

Sources

- 1. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Latrunculin - Wikipedia [en.wikipedia.org]

- 7. interchim.fr [interchim.fr]

- 8. m.youtube.com [m.youtube.com]

- 9. High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the F-actin inhibitor latrunculin A on the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Under Pressure: the Differential Requirements for Actin during Yeast and Mammalian Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etumaster.icmv.free.fr [etumaster.icmv.free.fr]

- 15. molbiolcell.org [molbiolcell.org]

- 16. Latrunculin A delays anaphase onset in fission yeast by disrupting an Ase1-independent pathway controlling mitotic spindle stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. "Staining of the Actin Cytoskeleton during Cell Division in Budding Yea" by Katie Shannon [scholarsmine.mst.edu]

- 21. content.abcam.com [content.abcam.com]

Application Note: Latrunculin A Protocols for Live-Cell Imaging

Abstract & Mechanistic Insight

Latrunculin A (LatA) is a macrolide toxin derived from the sponge Latrunculia magnifica.[1][2][3] Unlike Cytochalasin D, which caps the barbed ends of actin filaments, LatA functions by sequestering monomeric G-actin .[1] It binds with 1:1 stoichiometry near the nucleotide-binding cleft, preventing G-actin from participating in polymerization.[1][4]

In live-cell imaging, LatA is the gold standard for measuring the turnover rates of actin structures .[1] By blocking the incorporation of new monomers, the disassembly rate of existing filaments can be observed in isolation. This application note provides a rigorous framework for using LatA to quantify actin kinetics while maintaining cellular viability.

Mechanism of Action

The following diagram illustrates the "Sequestration Cycle" unique to LatA, contrasting it with normal actin treadmilling.

Figure 1: LatA binds G-actin monomers, removing them from the available pool.[1][4][2][5][6][7] As F-actin naturally depolymerizes, no new monomers replace them, causing net filament disassembly.[1][4]

Pre-Experimental Planning

Reagent Handling & Storage

LatA is hydrophobic and unstable in aqueous solution over long periods.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Stock Concentration: Prepare a 1 mM or 2.5 mM stock.

-

Storage: Aliquot into single-use volumes (e.g., 5-10

L) and store at -20°C . Protect from light.[1][5] -

Stability: Stable for 6 months at -20°C. Do not refreeze after thawing. Aqueous working solutions must be used within 24 hours.

Probe Selection: The "Stabilization Artifact"

A critical, often overlooked variable is the actin probe itself. Some probes stabilize actin, which antagonizes LatA.[8][9]

| Probe Type | Examples | Mechanism | Suitability for LatA Studies |

| Genetic | LifeAct-GFP/RFP | Binds F-actin (low affinity) | High. Minimal perturbation of kinetics.[1][4] Best for disassembly rates. |

| Genetic | F-Tractin | Binds F-actin (hydrophobic pocket) | High. Good alternative if LifeAct affects specific myosin binding.[1][4] |

| Chemical | SiR-Actin | Jasplakinolide derivative | Medium/Low. Caution:[1][4][10] Stabilizes F-actin.[1][4] May delay LatA effects or require higher doses.[1] |

| Chemical | Phalloidin | Binds F-actin groove | None. Membrane impermeable; generally toxic to live cell dynamics.[1][4] |

Core Protocol 1: Determination of Effective Concentration ( )

Before kinetic analysis, you must determine the minimum concentration required to induce cytoskeletal collapse without immediate apoptosis.[1]

Objective: Find the concentration that induces stress fiber loss in 10-20 minutes.

Typical Range: 100 nM – 1

-

Seed Cells: Plate cells (e.g., HeLa, NIH3T3) in a 96-well glass-bottom plate. Allow 24h adhesion.

-

Stain: Transfect with LifeAct-GFP (24h prior) or stain with SiR-Actin (100 nM, 4h prior).[1][4]

-

Prepare Dilutions: Prepare 2x concentrations of LatA in warm media:

-

Imaging: Set up a multi-point time-lapse (1 frame/min).

-

Addition: Add 2x LatA media gently to the wells.

-

Observation:

Core Protocol 2: Kinetic Disassembly Assay

This is the primary application for measuring actin turnover.

Experimental Workflow

Figure 2: Step-by-step imaging workflow.[1][4] The washout step is critical to prove the observed effect is specific to actin depolymerization and not cell death.

Detailed Steps

-

Microscope Setup:

-

Baseline Acquisition: Image for 3–5 minutes before adding the drug.[1] This establishes the

(initial intensity).[1] -

Drug Perfusion:

-

Monitor Decay: Continue imaging for 15–30 minutes.

Data Analysis & Quantification

To extract the off-rate (

-